4'-Chloro-2,2-dimethyl-3'-fluorobutyrophenone
Description
4'-Chloro-2,2-dimethyl-3'-fluorobutyrophenone (CAS: 898766-30-8, molecular formula: C₁₁H₁₂ClFO) is a fluorinated and chlorinated aromatic ketone with a butyrophenone backbone. Its structure features a 4'-chloro substituent, a 3'-fluoro group on the aromatic ring, and two methyl groups at the 2-position of the ketone side chain. Its synthesis likely involves Friedel-Crafts acylation or similar methods, modified to introduce methyl and halogen substituents .
Properties
IUPAC Name |
1-(4-chloro-3-fluorophenyl)-2,2-dimethylbutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClFO/c1-4-12(2,3)11(15)8-5-6-9(13)10(14)7-8/h5-7H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVYROUZNQKPRKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)C1=CC(=C(C=C1)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40642443 | |
| Record name | 1-(4-Chloro-3-fluorophenyl)-2,2-dimethylbutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40642443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898765-70-3 | |
| Record name | 1-(4-Chloro-3-fluorophenyl)-2,2-dimethylbutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40642443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Chloro-2,2-dimethyl-3’-fluorobutyrophenone typically involves the reaction of 4-chloro-3-fluorobenzaldehyde with 2,2-dimethylbutanone under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide.
Industrial Production Methods
Industrial production of this compound can be scaled up using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process may involve continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4’-Chloro-2,2-dimethyl-3’-fluorobutyrophenone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Compounds with new functional groups replacing the halogen atoms.
Scientific Research Applications
4’-Chloro-2,2-dimethyl-3’-fluorobutyrophenone is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4’-Chloro-2,2-dimethyl-3’-fluorobutyrophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key differences between 4'-Chloro-2,2-dimethyl-3'-fluorobutyrophenone and its closest analogs:
Physicochemical Properties
- Solubility : The bulkier dimethyl groups may reduce solubility in polar solvents relative to linear-chain analogs.
- Stability : Steric hindrance from dimethyl groups likely improves resistance to enzymatic degradation, a desirable trait in drug intermediates .
Biological Activity
4'-Chloro-2,2-dimethyl-3'-fluorobutyrophenone (CAS No. 898765-70-3) is a synthetic organic compound that has garnered attention for its potential biological activities. This compound belongs to the butyrophenone class, which is known for various pharmacological effects, including antipsychotic and anti-cancer properties. This article reviews the biological activity of this compound based on diverse research findings, including its mechanism of action, efficacy against specific diseases, and comparative studies with related compounds.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a chloro group and a fluorine atom on the phenyl ring, contributing to its unique reactivity and biological interactions.
The mechanism of action for this compound involves its interaction with various molecular targets in biological systems. The presence of the halogen substituents enhances lipophilicity, which can improve binding affinity to specific receptors or enzymes. This property is critical for its potential applications in drug development.
Anticancer Activity
Research indicates that this compound exhibits antiproliferative effects against various cancer cell lines. For example:
| Cell Line | IC50 (μM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.41 | |
| HCT-116 (Colon Cancer) | 9.71 | |
| PC3 (Prostate Cancer) | 7.36 |
These findings suggest that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
Antibacterial Activity
In addition to anticancer properties, this compound has shown antibacterial activity against several pathogens. For instance:
| Bacteria | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| E. faecalis | 40 | |
| P. aeruginosa | 50 | |
| S. typhi | 45 | |
| K. pneumoniae | 48 |
This antibacterial efficacy indicates potential applications in treating bacterial infections.
Case Studies
Several studies have been conducted to evaluate the biological activity of this compound:
- Study on Anticancer Efficacy : A study investigated the effect of this compound on MCF-7 and HCT-116 cells, revealing significant cytotoxicity with IC50 values indicating effective concentrations for therapeutic use .
- Antibacterial Assays : In vitro assays demonstrated that the compound effectively inhibited growth in various bacterial strains, suggesting its potential as a novel antibacterial agent .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with other butyrophenone derivatives:
| Compound | Key Features | Biological Activity |
|---|---|---|
| Haloperidol | Classic antipsychotic | Effective against schizophrenia |
| 4'-Fluoro-butyrophenone | Lacks chloro group | Lower binding affinity |
| 4-Chloro-butyrophenone | Similar structure | Moderate anticancer effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
